4-Methyl-2-(pyridin-2-yl)pentan-1-amine
Description
4-Methyl-2-(pyridin-2-yl)pentan-1-amine (CAS: 1260772-04-0) is a branched aliphatic amine featuring a pyridin-2-yl substituent at the C2 position and a methyl group at C4 of the pentan-1-amine backbone. Its molecular formula is C₁₁H₁₈N₂ (molecular weight: 178.27 g/mol), with the SMILES string CC(C)CC(C1=NC=CC=C1)CN . Its primary utility lies in medicinal chemistry and organic synthesis, serving as a structural motif for exploring bioactivity or as a precursor for complex molecules.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-2-pyridin-2-ylpentan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h3-6,9-10H,7-8,12H2,1-2H3 |
InChI Key |
IHZMZVGIQRQJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-2-yl)pentan-1-amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the alkylation of 2-pyridylamine with 4-methylpentan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 4-Methyl-2-(pyridin-2-yl)pentan-1-amine may involve large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyridin-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-2-(pyridin-2-yl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridinyl and Aliphatic Amine Motifs
4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine
- CAS : 1306605-97-9
- Structure : Differs by an additional methyl group at C4, resulting in a bulkier 2,2-dimethylpropyl chain.
- Key Difference : Increased steric hindrance at C4 may influence binding interactions in biological systems or solubility compared to the 4-methyl variant .
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone)
- Structure : A ketone-containing analogue with a pyrrolidinyl group at C2 and a 4-methylphenyl substituent at C1.
- Pharmacological Activity: Acts as a selective dopamine/norepinephrine reuptake inhibitor (DAT/NET), with minimal serotonin transporter (SERT) affinity. The S-enantiomer exhibits enhanced activity .
- Key Difference : Replacement of the pyridinyl group with aromatic rings (e.g., 3,4-dichlorophenyl or naphthyl) and introduction of a ketone moiety significantly alter receptor selectivity and metabolic stability .
Heterocyclic Amine Derivatives
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : A pyrimidine core substituted with piperidinyl and methyl groups.
- Application : Explored for biological activities due to pyrimidine's role in drug design (e.g., antiviral, anticancer agents). Crystallographic studies confirm planar geometry, facilitating π-π stacking interactions .
- Key Difference : The pyrimidine ring introduces rigidity and hydrogen-bonding capabilities absent in the flexible pentan-1-amine backbone of the target compound .
N-Substituted Tetrahydro-2H-pyran-4-amine Derivatives
- Example : N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (CAS-derived molecular weight: 399.2 g/mol).
- Structure : Incorporates a bicyclic system and a tetrahydro-2H-pyran ring, enhancing conformational complexity.
- Key Difference : The macrocyclic framework and additional functional groups (e.g., carbonyl) enable diverse receptor interactions, contrasting with the simpler aliphatic design of 4-methyl-2-(pyridin-2-yl)pentan-1-amine .
Biological Activity
4-Methyl-2-(pyridin-2-yl)pentan-1-amine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological interactions, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure consists of a pentanamine chain with a methyl group at the second position and a pyridine ring at the nitrogen atom. Its molecular formula is CHN, with a molecular weight of approximately 188.27 g/mol. The presence of the pyridinyl group is crucial for its biological activity, as it influences binding interactions with various biological targets.
Synthesis Methods
The synthesis of 4-Methyl-2-(pyridin-2-yl)pentan-1-amine typically involves several organic reactions, including:
- Alkylation of Pyridine : This step introduces the pentanamine chain to the pyridine ring.
- Reduction Reactions : Reduction of intermediates to achieve the desired amine functionality.
- Purification Techniques : Common methods include recrystallization and chromatography to ensure high purity and yield.
Research indicates that 4-Methyl-2-(pyridin-2-yl)pentan-1-amine may interact with specific enzymes and receptors, potentially acting as an inhibitor or modulator. The compound's mechanism likely involves:
- Binding Affinity : Studies suggest that it binds selectively to certain receptors, influencing various signaling pathways.
- Modulation of Enzyme Activity : The compound may alter enzyme kinetics, affecting metabolic processes.
Therapeutic Applications
Preliminary studies have highlighted potential applications in treating conditions such as:
- Neurological Disorders : Due to its ability to interact with neurotransmitter systems.
- Inflammatory Conditions : As an anti-inflammatory agent by modulating immune responses.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 4-Methyl-2-(pyridin-2-yl)pentan-1-amine. Below is a comparison table illustrating their unique properties and biological activities:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| N-(pyridin-3-YL)butan-1-amine | Pyridinyl group at position 3 | Potentially similar pharmacological effects | Different position of pyridine substitution |
| N-(pyridin-4-YL)butan-1-amine | Pyridinyl group at position 4 | Similar reactivity | Positioning affects binding affinity |
| N-(pyridin-3-YL)pentan-1-amines | Longer pentanamine chain | Varies based on chain length | Increased lipophilicity |
This comparison highlights how variations in substituents and chain lengths influence the biological activity and properties of similar compounds.
Case Studies and Research Findings
Recent studies have focused on the interactions of 4-Methyl-2-(pyridin-2-yl)pentan-1-amine with various biological molecules. For instance:
- Binding Studies : Research showed that the compound exhibits significant binding affinity to specific receptors involved in neurotransmission, suggesting its potential as a therapeutic agent for neurological disorders.
- Enzyme Inhibition Assays : In vitro studies demonstrated that 4-Methyl-2-(pyridin-2-yl)pentan-1-amine can inhibit certain enzymes related to inflammatory pathways, indicating its potential use in treating inflammatory diseases.
- Pharmacokinetic Properties : Investigations into the compound's solubility and stability revealed favorable characteristics for oral bioavailability, making it a candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
